Arsenic acid

概要

説明

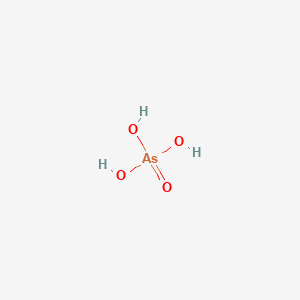

Arsenic acid (H₃AsO₄) is a toxic inorganic compound derived from arsenic trioxide (As₂O₃) via oxidation. It exists in aqueous solutions as arsenate ions (AsO₄³⁻) and is structurally analogous to phosphoric acid (H₃PO₄), though with weaker acidity due to arsenic’s lower electronegativity and larger atomic radius . This compound is highly soluble in water and participates in redox reactions, forming complexes with metals like iron and calcium. Industrially, it is used in pesticides, wood preservatives, and glass production, but its environmental persistence and toxicity necessitate careful handling .

準備方法

Synthetic Routes and Reaction Conditions: Arsenic acid can be prepared by dissolving arsenic pentoxide (As₂O₅) in water. Another method involves treating meta- or pyrothis compound (H₄As₂O₇) with cold water . Additionally, this compound can be synthesized directly from elemental arsenic by moistening it and treating it with ozone .

Industrial Production Methods: In industrial settings, this compound is often produced by oxidizing arsenic trioxide (As₂O₃) with concentrated nitric acid. This reaction produces dinitrogen trioxide (N₂O₃) as a by-product .

Types of Reactions:

Oxidation: this compound acts as an oxidizing agent, capable of converting iodide to iodine.

Reduction: It can be reduced to arsenous acid (H₃AsO₃) under certain conditions.

Substitution: this compound can undergo substitution reactions, particularly with halides and sulfides.

Common Reagents and Conditions:

Oxidation: Iodide ions in the presence of this compound.

Reduction: Reducing agents such as hydrogen sulfide (H₂S).

Substitution: Halides and sulfides in aqueous solutions.

Major Products Formed:

Oxidation: Iodine (I₂).

Reduction: Arsenous acid (H₃AsO₃).

Substitution: Various arsenic halides and sulfides.

科学的研究の応用

Therapeutic Applications

1. Cancer Treatment

Arsenic acid and its derivatives, particularly arsenic trioxide (ATO), are utilized in the treatment of certain types of leukemia, especially acute promyelocytic leukemia (APL). Clinical studies have demonstrated the effectiveness of ATO in achieving complete remission in patients resistant to conventional therapies. For instance:

- A study involving 197 APL patients treated with ATO reported a complete response rate of 85.8% with a 5-year disease-free survival rate of 66.7% .

- Another trial showed that combining ATO with all-trans retinoic acid (ATRA) significantly improved treatment outcomes compared to using either drug alone .

2. Other Medical Uses

Beyond oncology, arsenic compounds are being investigated for their potential in treating various diseases, including skin conditions and immune disorders. Traditional Chinese medicine employs arsenic-containing compounds like realgar for therapeutic purposes .

Analytical Applications

1. Biosensors

this compound's interaction with proteins has led to the development of biosensors capable of detecting arsenic levels in environmental samples. These biosensors leverage the knowledge of arsenic binding to proteins in bacteria, enabling accurate field detection of arsenic contamination .

2. Protein Purification

Arsenic affinity chromatography is a technique used for purifying thiol-containing proteins. This method can be combined with mass spectrometry for targeted proteomic studies, allowing researchers to explore protein interactions involving arsenicals .

Industrial Applications

1. Electronics and Semiconductors

Arsenic is critical in the electronics industry, particularly for producing gallium arsenide semiconductors used in cell phones, solar panels, and aerospace technology. The demand for arsenic in these applications is expected to rise as technology advances .

2. Glass Manufacturing

In glassmaking, arsenic compounds serve as fining agents to remove air bubbles and as decolorizing agents. Arsenic trioxide is commonly used for these purposes .

3. Wood Preservation and Agriculture

Historically, arsenic compounds were widely used as pesticides and wood preservatives. Although their use has declined due to health concerns, they remain relevant in specific agricultural applications like cotton desiccation .

Environmental Impact and Remediation

1. Water Contamination

Arsenic contamination in drinking water poses significant health risks globally, particularly in regions like Bangladesh where millions are exposed to unsafe levels. Research indicates that educational programs coupled with water testing can effectively reduce exposure .

2. Remediation Techniques

Innovative remediation strategies are being developed to address soil and water contaminated with arsenic. Techniques include bioremediation using specific fungi that can degrade arsenic compounds .

Data Table: Summary of this compound Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Therapeutics | Cancer treatment (APL) | High remission rates with ATO; effective with ATRA |

| Treatment of skin diseases | Investigated in traditional medicine | |

| Analytical Tools | Biosensors for environmental monitoring | Accurate detection of arsenic levels |

| Protein purification | Utilizes affinity chromatography | |

| Industrial Uses | Electronics (semiconductors) | Essential for gallium arsenide production |

| Glassmaking | Used as fining/decolorizing agent | |

| Wood preservation | Historical use; declining due to health concerns | |

| Environmental Science | Water contamination remediation | Educational programs reduce exposure |

| Soil remediation techniques | Bioremediation using fungi |

作用機序

Arsenic acid exerts its effects primarily through its ability to interfere with cellular processes. It can inhibit the formation of adenosine triphosphate (ATP) by a mechanism termed arsenolysis . This inhibition disrupts energy production in cells, leading to cellular damage and apoptosis. This compound also promotes the production of reactive oxygen species, causing oxidative damage to cellular components .

類似化合物との比較

Inorganic Analogues: Arsenic Acid vs. Phosphoric Acid

Structural Similarities : Both this compound and phosphoric acid have tetrahedral structures and form salts (arsenates and phosphates). However, this compound’s lower acidity (pKa₁ = 2.2 vs. 2.1 for H₃PO₄) and reduced stability under reducing conditions distinguish it from phosphoric acid. Theoretical studies show this compound forms weaker hydrogen bonds with water and metal cations, impacting its solubility and reactivity .

Biochemical Implications: Phosphorus is essential for DNA, RNA, and ATP, but arsenic disrupts these processes.

Environmental Behavior : Arsenates adsorb less strongly to iron oxides than phosphates, increasing their mobility in soils. Co-precipitation with phosphoric acid and lime reduces arsenic solubility (to <1 mg/L at pH 8.2–9.8), demonstrating synergistic stabilization .

| Property | This compound (H₃AsO₄) | Phosphoric Acid (H₃PO₄) |

|---|---|---|

| pKa₁ | 2.2 | 2.1 |

| Solubility in Water | High | High |

| Metal Complex Stability | Moderate (e.g., Ca₃(AsO₄)₂) | High (e.g., Ca₃(PO₄)₂) |

| Environmental Mobility | Higher (weak adsorption) | Lower (strong adsorption) |

Organic Arsenicals: Methylated and Aromatic Derivatives

Methylated Metabolites :

- Monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA/cacodylic acid) are methylated metabolites of inorganic arsenic. DMA exhibits carcinogenicity in rodents, promoting bladder, kidney, and liver tumors, mirroring arsenic’s effects in humans . Microbial methylation via S-adenosylmethionine occurs in fungi, bacteria, and animals, though methylated forms can be more toxic than inorganic arsenic in some organisms .

Aromatic Organoarsenics:

- Para-arsanilic acid (p-ASA) and phenylarsonic acid (PA) are used in livestock feed. p-ASA adsorbs more strongly to manganese oxides (0.40 mmol/g at pH 4.0) than PA (0.23 mmol/g), but both degrade into mobile inorganic arsenate, posing environmental risks .

Inorganic Arsenic Species: As(III) vs. As(V)

Arsenous Acid (H₃AsO₃):

- As(III) is more toxic and mobile than As(V). It readily oxidizes to this compound under aerobic conditions but persists in reducing environments. Arsenous acid’s reducing power enables interactions with thiol groups in proteins, disrupting cellular functions .

Iron Arsenates :

- Secondary minerals like scorodite (FeAsO₄·2H₂O) form during mining processes. Gypsum additives reduce arsenic leaching by stabilizing iron arsenates, though high temperatures (>220°C) are required for complete oxidation of organic arsenicals to As(V) .

| Parameter | As(III) (H₃AsO₃) | As(V) (H₃AsO₄) |

|---|---|---|

| Toxicity | High | Moderate |

| Environmental Mobility | High (neutral pH) | Lower (adsorbs to Fe oxides) |

| Oxidation Requirement | Spontaneous in air | Requires strong oxidants |

Therapeutic Analogues: Arsenic Trioxide vs. Organic Derivatives

Arsenic Trioxide (As₂O₃) :

- Approved for acute promyelocytic leukemia (APL), it induces apoptosis by targeting PML-RARα fusion proteins. However, systemic toxicity limits its use in solid tumors .

Organic Derivatives (e.g., p-APAO) :

- p-Aminophenyl arsenoxide (p-APAO) mimics As₂O₃’s mechanism but offers better pharmacokinetic profiles.

生物活性

Arsenic acid (H₃AsO₄) is a well-known inorganic compound that has garnered significant attention in the fields of toxicology and pharmacology due to its complex biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and implications for health and disease.

Overview of this compound

This compound is a trivalent arsenic compound that exists in various forms, including arsenate (As(V)) and arsenite (As(III)). These forms exhibit different biological activities and toxicological profiles. This compound is primarily known for its role as a contaminant in drinking water, leading to serious health issues, including cancer and cardiovascular diseases.

Mechanisms of Biological Activity

Arsenic compounds, including this compound, exert their biological effects through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Arsenic exposure leads to an increase in ROS production, which can cause oxidative stress and damage cellular components. This effect is mediated by the activation of NADPH oxidase and nitric oxide synthase .

-

Inhibition of Cellular Pathways :

- Pin1 Inhibition : Recent studies have identified that arsenic inhibits the activity of Pin1, a master regulator involved in cancer progression. This inhibition slows the growth of certain cancer cells, particularly triple-negative breast cancer cells .

- JAK-STAT Pathway Suppression : Arsenic compounds have been shown to inhibit the JAK-STAT signaling pathway, which is crucial for cell proliferation and survival. This inhibition can lead to apoptosis in sensitive cell types .

- Apoptosis Induction : The generation of ROS and subsequent oxidative stress can trigger apoptotic pathways in various cell types. For instance, low nuclear NF-κB activity has been associated with arsenic-induced apoptosis in melanoma cells .

Carcinogenicity

This compound is classified as a human carcinogen. Prolonged exposure has been linked to increased risks of various cancers, including lung cancer, skin cancer, and bladder cancer. A case-referent study indicated that lung cancer mortality among workers exposed to arsenic was significantly elevated, demonstrating a clear dose-response relationship .

Case Studies

- Occupational Exposure : A study involving copper smelter workers revealed a five-fold increase in lung cancer mortality associated with arsenic exposure. Additionally, cardiovascular diseases showed a two-fold increase in mortality rates among these workers .

- Chronic Exposure Symptoms : Chronic exposure to this compound can lead to peripheral neuropathy, skin lesions, and anemia. A case study highlighted a carpenter who experienced numbness and tingling due to arsenic exposure from occupational sources .

Research Findings

Recent research has focused on the therapeutic potential of arsenic compounds in oncology:

- Combination Therapies : The combination of arsenic with retinoic acid has shown promise in enhancing anticancer effects by increasing intracellular concentrations of arsenic through transporter modulation . This synergy suggests potential new treatment avenues for cancers resistant to conventional therapies.

- Targeting Specific Proteins : Ongoing research aims to develop drugs that specifically target proteins like Pin1, which are implicated in cancer progression. Understanding the mechanisms by which arsenic acts can lead to more effective treatments with fewer side effects .

Data Table: Biological Effects of this compound

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing arsenic acid removal from contaminated water using adsorption methods?

Adsorption efficiency depends on pH, contact time, adsorbent dosage, and initial arsenic concentration. For example, pH significantly influences arsenic speciation (As(III) vs. As(V)) and adsorbent surface charge. Batch experiments should include kinetic studies (e.g., pseudo-first/second-order models) and isotherm analyses (Langmuir/Freundlich) to characterize adsorption mechanisms. Time intervals (e.g., 0–72 hours) and pH adjustments (e.g., 2–10) are essential for assessing equilibrium conditions .

Q. How can composting organic waste mitigate arsenic contamination in acid mine drainage?

Composting introduces organic matter that neutralizes acidity (pH increase from ~2.5 to 6.2) and promotes microbial activity, reducing arsenic mobility through complexation or precipitation. Experimental designs should measure heavy metal concentrations (e.g., via ICP-MS) at fixed intervals (0, 24, 48, 72 hours) and correlate pH changes with arsenic removal rates .

Q. What are the limitations of common extraction methods for arsenic speciation analysis in environmental samples?

Methods like phosphate-based extractions or enzymatic digestion may artificially oxidize organic arsenic species to arsenate (As(V)), leading to false positives. Validation requires coupling extraction with species-specific analytical techniques (e.g., IC-ICP-MS) and spiking controls to confirm recovery rates .

Q. How do ultrasound-assisted extraction (UAE) and microwave digestion compare in arsenic recovery from solid matrices?

UAE is less aggressive, preserving organic species but requiring longer extraction times, while microwave digestion offers rapid, high-temperature decomposition but risks species degradation. Experimental designs should include hydrochloric acid concentrations (e.g., 1–6 M) and temperature gradients to assess recovery efficiency .

Advanced Research Questions

Q. How can machine learning resolve discrepancies between experimental and predicted arsenic concentrations in complex matrices?

Low correlation (e.g., r² = 0.06 in acid tars) suggests non-linear relationships or unaccounted variables (e.g., matrix interference). Researchers should integrate feature engineering (e.g., organic content, redox potential) and ensemble models (random forests, gradient boosting) to improve predictive accuracy. Cross-validation with experimental data is critical .

Q. What molecular interactions govern this compound binding to proteins, and how can these be characterized?

Arsenic preferentially binds cysteine, glutamic acid, and aspartic acid via sulfhydryl and carboxyl groups. Computational docking (e.g., PDB mining) combined with Raman spectroscopy validates binding conformations. Distance thresholds (e.g., <4.0 Å from arsenic) and thermodynamic profiling (ΔG calculations) refine interaction models .

Q. How can central composite design (CCD) optimize arsenic deposition from nitric acid leachates?

CCD evaluates interactive effects of pH and NaHS/As molar ratios on arsenic precipitation. For example, pH 1.25 and NaHS/As 1.91 maximize As₂S₃ formation. Response surface methodology (RSM) and Pareto analysis identify significant factors, while post-experimental XRD/XPS confirms phase purity .

Q. What methodological challenges arise in continuous-flow adsorption systems for arsenic removal compared to batch studies?

Continuous systems require dynamic parameter optimization (flow rate, bed depth) and face challenges like channeling or adsorbent saturation. Breakthrough curves (Thomas/Yoon-Nelson models) and mass transfer coefficients should be calculated. Comparative studies must standardize influent arsenic concentrations and regeneration protocols .

Q. Methodological Guidance

- Data Validation : Address low predictive correlations by integrating multi-modal datasets (e.g., geochemical + spectroscopic) and applying sensitivity analysis .

- Ethical Reporting : Adhere to ACS Style Guide standards for data transparency, including raw data appendices and uncertainty quantification .

- Interdisciplinary Collaboration : Combine toxicological profiles (ATSDR) with engineering models to address arsenic’s dual roles as a toxin and therapeutic agent .

特性

IUPAC Name |

arsoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4/c2-1(3,4)5/h(H3,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHGAFSJWGLOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsH3O4, H3AsO4 | |

| Record name | ARSENIC ACID, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC ACID (80% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | arsenic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Arsenic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10102-53-1 (HAsO3), 13453-15-1 (H4As2O7), 7786-36-9 (H5AsO5) | |

| Record name | Arsenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1034341 | |

| Record name | Arsenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.943 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Arsenic acid, liquid appears as a clear colorless aqueous solution. Noncombustible. Corrosive to metals. Toxic by ingestion. Confirmed human carcinogen. Detrimental to the environment. Immediate steps should be taken to limit release., Arsenic acid, solid appears as white crystals. Excessive drying produces As2O5.5/3H2O., Dry Powder, White solid; Commercial grade (75%) is a very pale yellow liquid; [HSDB] Hemihydrate is hygroscopic; [Merck Index] Pale yellow liquid with a light sweet odor; [MSDSonline], Solid, COLOURLESS-TO-PALE-GREEN-VISCOUS LIQUID. | |

| Record name | ARSENIC ACID, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Arsenic acid (H3AsO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3743 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Arsenate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ARSENIC ACID (80% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Boiling point (-H2O): 160 °C /Hemihydrate/, 120 °C (calculated) | |

| Record name | ARSENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC ACID (80% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Freely sol in alcohol, glycerol /Hemihydrate/, 302 G/100 CC OF WATER @ 12.5 °C /HEMIHYDRATE/, water solubility = 5.9X10+5 mg/l, Solubility in water at 20 °C: very good | |

| Record name | ARSENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC ACID (80% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.2 at 68 °F (USCG, 1999) - Denser than water; will sink, Approx 2.2, Relative density (water = 1): 1.9 (calculated) | |

| Record name | ARSENIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC ACID (80% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, kPa at 15 °C: 1.3 | |

| Record name | ARSENIC ACID (80% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

WHITE TRANSLUCENT CRYSTALS /HEMIHYDRATE/, 75% COMMERCIAL GRADE IS A VERY PALE YELLOW, SYRUPY LIQ /COMMERCIAL GRADE/, Exist only in solution, White, crystalline solid | |

CAS No. |

7778-39-4, 15584-04-0 | |

| Record name | ARSENIC ACID, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Arsenic acid (H3AsO4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7778-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsenic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARSENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7CIZ75ZPN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARSENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Arsenate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ARSENIC ACID (80% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

35 °C, -30 °C (calculated) | |

| Record name | ARSENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC ACID (80% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。